molecular formula C22H18N2O6 B2964327 N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 888455-82-1

N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2964327
CAS No.: 888455-82-1
M. Wt: 406.394
InChI Key: FSNIEYLSWJOPRB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at position 2 of the benzofuran core, substituted with a 3,4-dimethoxyphenyl moiety. At position 3, it bears a furan-2-amido group. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-27-16-10-9-13(12-18(16)28-2)23-22(26)20-19(14-6-3-4-7-15(14)30-20)24-21(25)17-8-5-11-29-17/h3-12H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNIEYLSWJOPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Furan Ring: This step may involve amide bond formation using reagents like carbodiimides.

    Introduction of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities, differing primarily in substituents on the benzofuran or benzene rings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3,4-Dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (Target) C₁₉H₁₇N₂O₆ 369.35 Furan-2-amido, 3,4-dimethoxyphenyl Inferred moderate polarity due to furan
3-(2-Chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide C₁₉H₁₇ClN₂O₅ 388.81 Chloroacetamido, 3,4-dimethoxyphenyl Higher molecular weight; reactive Cl group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Benzamide, phenethyl group Melting point: 90°C; 80% synthesis yield
Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide C₂₄H₂₁N₅O₅S 499.52 Dimethoxyphenyl-oxopropenylamino, sulfonamide VEGFR-2 inhibitor; superior to dasatinib

Physicochemical Properties

  • Solubility : The target compound’s furan substituent may reduce hydrophilicity compared to the chloroacetamido analog, impacting bioavailability.
  • Thermal Stability : Rip-B’s melting point (90°C) indicates moderate stability, likely shared by the target compound due to structural similarities .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological properties. The synthesis typically involves multi-step reactions that yield high purity compounds suitable for biological testing. Recent studies have focused on optimizing synthetic routes to enhance yield and reduce by-products, thus facilitating further pharmacological evaluation .

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzofuran derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Efficacy in Cell Lines

The following table summarizes the observed IC50 values (the concentration required to inhibit cell growth by 50%) for this compound across different cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical cancer)5.0
MDA-MB-231 (Breast)4.8
A549 (Lung)6.5
NUGC (Gastric)7.2

These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast and cervical cancer cell lines .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, studies suggest that the compound may inhibit NF-κB activity, a transcription factor known to promote tumor growth and metastasis .

Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

A notable case study involved the administration of this compound in an animal model bearing human tumor xenografts. The study reported a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound as evidenced by TUNEL staining .

Toxicological Profile

While the compound shows promising anticancer activity, its safety profile is crucial for potential therapeutic applications. In vitro toxicity studies against normal fibroblast cells indicated that this compound is approximately 400-fold less toxic than its effects on cancer cells . This selectivity suggests a favorable therapeutic window for further development.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide?

Answer:
The synthesis typically involves multi-step processes:

Benzofuran core formation : Start with benzofuran-2-carboxylic acid derivatives.

Amidation : Introduce the furan-2-amido group via transamidation reactions using coupling agents like EDCI/HOBt .

Substituent attachment : React with 3,4-dimethoxyphenylamine under basic conditions (e.g., LiH in DMF) to form the final carboxamide .
Key considerations : Solvent choice (DMF enhances solubility) and temperature control (60–80°C) improve yield .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, methoxy groups (δ3.8\delta \sim3.8 ppm) and aromatic protons (δ6.57.5\delta \sim6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for analogs with dimethoxyphenyl groups .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass: ~449.14 g/mol).

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Strategies include:

  • Catalyst optimization : Use Pd catalysts for C-H arylation steps (yield improvement from 45% to ~70%) .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Substituent effects : Compare analogs (e.g., chloro vs. methoxy substituents) to assess steric/electronic impacts on target binding .
  • Assay variability : Standardize in vitro conditions (e.g., enzyme concentration, pH) to reduce variability. For example, discrepancies in IC50_{50} values may stem from differing buffer systems .
  • In vivo models : Validate findings using multiple animal models to account for metabolic differences.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on:

  • Core modifications : Replace the benzofuran ring with indole or thiophene to assess ring flexibility .
  • Substituent variation : Test methoxy group positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to evaluate electronic effects on target binding .
  • Bioisosteric replacement : Substitute the furan-2-amido group with thiophene or pyridine analogs to probe hydrogen-bonding interactions.

Methodological: What analytical techniques ensure purity and quality?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity. Mobile phase: acetonitrile/water (70:30) .
  • Elemental analysis : Confirm elemental composition (e.g., C, H, N within ±0.4% of theoretical values).
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C indicates high purity) .

Biological: What therapeutic applications have been explored for this compound?

Answer:

  • Enzyme inhibition : Acts as a potential acetylcholinesterase inhibitor for Alzheimer’s disease (IC50_{50} ~5–10 µM in vitro) .
  • Antimicrobial activity : Shows moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to membrane disruption .
  • Kinase targeting : Investigated for JAK2 inhibition (IC50_{50} ~50 nM in kinase assays) .

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